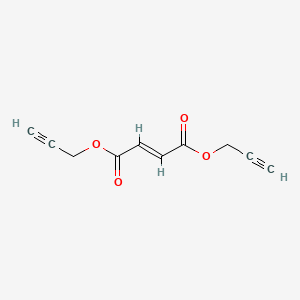![molecular formula C7H7IO2S B13560142 2-(iodomethyl)-2H,3H-thieno[3,4-b][1,4]dioxine](/img/structure/B13560142.png)
2-(iodomethyl)-2H,3H-thieno[3,4-b][1,4]dioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Iodomethyl)-2H,3H-thieno[3,4-b][1,4]dioxine is a heterocyclic organic compound that contains both sulfur and oxygen atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(iodomethyl)-2H,3H-thieno[3,4-b][1,4]dioxine typically involves the iodination of a precursor compound. One common method is the reaction of 2H,3H-thieno[3,4-b][1,4]dioxine with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures to facilitate the formation of the iodomethyl derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(Iodomethyl)-2H,3H-thieno[3,4-b][1,4]dioxine can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of thioethers or other reduced sulfur-containing compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents such as tetrahydrofuran.
Major Products
Substitution: Formation of azido or thiomethyl derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thioethers or other reduced sulfur compounds.
Aplicaciones Científicas De Investigación
2-(Iodomethyl)-2H,3H-thieno[3,4-b][1,4]dioxine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-(iodomethyl)-2H,3H-thieno[3,4-b][1,4]dioxine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways, potentially resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydrothieno[3,4-b][1,4]dioxine: A related compound with similar structural features but lacking the iodomethyl group.
Dibenzodioxine: Another heterocyclic compound with a similar dioxine core but different substituents.
Naphthalene Derivatives: Compounds with extended aromatic systems that share some structural similarities with 2-(iodomethyl)-2H,3H-thieno[3,4-b][1,4]dioxine.
Uniqueness
This compound is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H7IO2S |
|---|---|
Peso molecular |
282.10 g/mol |
Nombre IUPAC |
3-(iodomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine |
InChI |
InChI=1S/C7H7IO2S/c8-1-5-2-9-6-3-11-4-7(6)10-5/h3-5H,1-2H2 |
Clave InChI |
YHXGSOPDAGREEK-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=CSC=C2O1)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




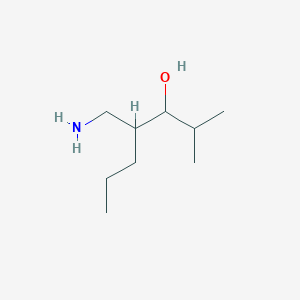


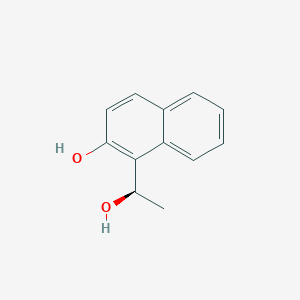

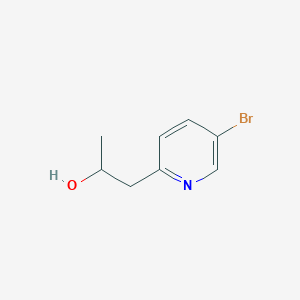
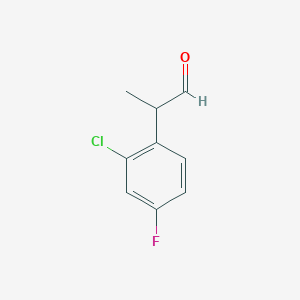
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[3.4]octane hydrochloride](/img/structure/B13560124.png)

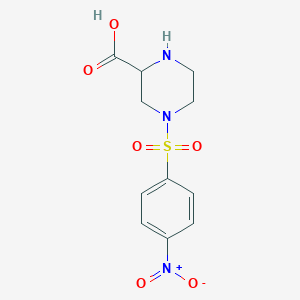
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-amine](/img/structure/B13560148.png)
